molecular formula C8H8BrClO B8610432 1-(2-Bromo-4-chlorophenyl)ethanol

1-(2-Bromo-4-chlorophenyl)ethanol

Cat. No.: B8610432
M. Wt: 235.50 g/mol
InChI Key: QRSFRTISGKDJTM-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-chlorophenyl)ethanol is an aromatic secondary alcohol with a hydroxyl (-OH) group attached to a methylene (-CH2-) unit, which is bonded to a bromo- and chloro-substituted phenyl ring. The compound’s molecular formula is C8H8BrClO (molecular weight: ~235.5 g/mol). The ethanone derivative (ketone) shares the same aromatic substitution pattern (2-bromo, 4-chloro) but features a carbonyl group instead of a hydroxyl group. The ethanol derivative is likely synthesized via reduction of the corresponding ketone, a common method for secondary alcohol preparation.

Properties

Molecular Formula

C8H8BrClO

Molecular Weight

235.50 g/mol

IUPAC Name

1-(2-bromo-4-chlorophenyl)ethanol

InChI

InChI=1S/C8H8BrClO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5,11H,1H3

InChI Key

QRSFRTISGKDJTM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1-(2-Bromo-4-chlorophenyl)ethanol with structurally related compounds, including halogen-substituted acetophenones and ethanol derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Boiling Point (°C) Key Hazards/Statements
This compound C8H8BrClO 2-Bromo, 4-Chloro ~235.5 Not reported Likely similar to ethanone
1-(2-Bromo-4-chlorophenyl)ethanone C8H6BrClO 2-Bromo, 4-Chloro 233.49 Not reported H302, H315, H319, H335
1-(5-Bromo-2-fluorophenyl)ethanol C8H8BrFO 5-Bromo, 2-Fluoro 219.05 Not reported Not provided
1-(4-Bromothiophen-2-yl)ethanol C6H7BrOS 4-Bromo (thiophene) 207.09 Not reported Not provided
1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroethanone C8H3BrClF3O 2-Bromo,4-Chloro, trifluoro 287.46 277.1 ± 40.0 Not provided
Key Observations:
  • Substituent Effects: Halogen Position: The 2-bromo,4-chloro substitution in the target compound creates steric hindrance and electronic effects distinct from analogs like 1-(5-bromo-2-fluorophenyl)ethanol (5-bromo,2-fluoro). Fluorine’s electronegativity may increase polarity compared to bromo/chloro derivatives . Ring System: Replacing the benzene ring with a thiophene (as in 1-(4-bromothiophen-2-yl)ethanol) alters electronic properties and reactivity due to sulfur’s electron-rich nature .
  • The trifluoroethanone derivative (C8H3BrClF3O) exhibits a higher boiling point (~277°C) due to enhanced molecular mass and fluorine’s inductive effects .

Preparation Methods

Sodium Borohydride (NaBH₄) Reduction

The most straightforward method involves reducing 2-bromo-4-chloroacetophenone using NaBH₄ in methanol. This protocol typically achieves 70–90% yields under mild conditions (0–25°C, 1–4 hours). For example, a 2017 study reported 85% yield after 2 hours at 0°C, with purification via silica gel chromatography. The reaction proceeds via nucleophilic attack on the carbonyl group, forming the secondary alcohol.

Reaction Parameters

ParameterValue
Substrate2-bromo-4-chloroacetophenone
Reducing AgentNaBH₄ (2.0 equiv)
SolventMethanol
Temperature0–25°C
Time1–4 hours
Yield70–90%

Borane-THF Complex Reduction

Superior yields (95%) are achieved using borane-THF in tetrahydrofuran (THF). A 2019 study demonstrated that cooling to 0–10°C and maintaining the reaction for 2 hours minimizes side reactions like debromination. The borane acts as a Lewis acid, polarizing the carbonyl group for selective reduction.

Optimized Conditions

  • Substrate: (2-bromo-4-chlorophenyl)acetic acid

  • Reagent: Borane-THF (1.2 equiv)

  • Solvent: THF

  • Workup: Quenching with aqueous NH₄Cl, extraction with ethyl acetate

Microbial and Enzymatic Reduction

Rhodotorula rubra KCh 82 Biocatalysis

Whole-cell biotransformations using Rhodotorula rubra enable enantioselective synthesis. In a 2014 study, 2-bromo-4-chloroacetophenone was reduced to (R)-1-(2-bromo-4-chlorophenyl)ethanol with >99% conversion and 94% enantiomeric excess (ee) after 6 days. The enzyme responsible is a NADPH-dependent alcohol dehydrogenase.

Key Advantages

  • No requirement for expensive cofactors

  • Scalable to gram quantities

  • Limitation : Long incubation times (3–6 days)

Immobilized Lipase-Catalyzed Kinetic Resolution

Racemic 1-(2-bromo-4-chlorophenyl)ethanol can be resolved using immobilized Pseudomonas fluorescens lipase. A 2017 protocol achieved 99% ee for the (S)-enantiomer via enantioselective acetylation, leaving the (R)-enantiomer unreacted. The reaction uses vinyl acetate as an acyl donor in hexane at 30°C.

Performance Metrics

MetricValue
Conversion48% (S-acetate)
ee (R-alcohol)95%
SolventHexane

Multi-Step Synthetic Routes

Bromination-Chlorination Sequence

A 2023 synthesis started with 4-chlorophenethyl alcohol, proceeding through bromination at the β-position using PBr₃ in dichloromethane. This method avoids over-halogenation through careful stoichiometry control (1:1 molar ratio).

Steps

  • Bromination : 4-chlorophenethyl alcohol + PBr₃ → 1-(4-chlorophenyl)-2-bromoethanol

  • Purification : Column chromatography (hexane:ethyl acetate = 4:1)

  • Yield : 78%

Grignard Reaction-Based Synthesis

A patent from 2015 detailed a 3-step process:

  • Bromination of N-(4-chlorophenyl)pivalamide

  • Grignard addition with ethyltrifluoroacetate

  • Acidic hydrolysis to yield the alcohol.
    This method achieved 40% overall yield but requires stringent anhydrous conditions.

Enantioselective Synthetic Approaches

Chiral Ruthenium Catalysts

Asymmetric hydrogenation of 2-bromo-4-chloroacetophenone using Ru-(S)-BINAP complexes affords (S)-1-(2-bromo-4-chlorophenyl)ethanol with 82% yield and 98% ee. The reaction operates at 50°C under 50 bar H₂ pressure in iPrOH.

Organocatalytic Reductions

Proline-derived catalysts enable enantioselective reductions. A 2020 study used (S)-proline-modified BH₃ to achieve 89% yield and 96% ee for the (R)-enantiomer. The mechanism involves hydrogen bonding activation of the ketone.

Comparative Analysis of Methods

MethodYieldee (%)TimeCost
NaBH₄ Reduction70–90%01–4 hLow
Borane-THF95%02 hMedium
R. rubra Biocatalysis>99%946 daysHigh
Chiral Ru Catalysts82%9812 hVery High

Industrial-Scale Considerations

For large-scale production, borane-THF and NaBH₄ methods are preferred due to speed and scalability. Microbial methods face challenges in bioreactor cost and downstream processing. Recent advances in flow chemistry enable continuous borane reductions with 93% yield and <5% waste.

Emerging Techniques

  • Photoredox Catalysis : A 2024 preprint reported visible-light-driven reduction using Ir(ppy)₃ and Hantzsch ester (76% yield, 12 h).

  • Electrochemical Reduction : Cathodic reduction in acetonitrile/water achieved 68% yield at −1.2 V vs. Ag/AgCl .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-bromo-4-chlorophenyl)ethanol, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution of 1-(2-bromo-4-chlorophenyl)ethanone (ketone precursor) using reducing agents like sodium borohydride (NaBH₄) in ethanol. Reaction temperature (0–25°C) and stoichiometric ratios (e.g., 1:1.2 ketone:NaBH₄) are critical for minimizing side products like over-reduced or halogenated byproducts .
  • Characterization : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by NMR (¹H/¹³C) and HPLC (C18 column, acetonitrile/water mobile phase) ensures structural confirmation and purity >95% .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides precise bond lengths, angles, and torsional parameters. For example, the C-Br bond length (~1.89 Å) and Cl-C-C-O dihedral angle (~120°) confirm steric and electronic effects .
  • Data interpretation : Compare experimental results with density functional theory (DFT) calculations to validate deviations <0.02 Å in bond lengths .

Q. What spectroscopic techniques are optimal for characterizing halogenated ethanol derivatives like this compound?

  • NMR : ¹H NMR identifies hydroxyl protons (δ 1.5–2.0 ppm, broad singlet) and aromatic protons (δ 7.2–8.1 ppm, split due to Br/Cl substituents). ¹³C NMR distinguishes carbonyl carbons (absent in ethanol derivatives) from alcohol-bearing carbons (δ 60–70 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 249.93 for C₈H₇BrClO) and fragmentation patterns (e.g., loss of H₂O or Br⁻) .

Advanced Research Questions

Q. How can researchers address contradictory solubility data for this compound in polar vs. non-polar solvents?

  • Methodology : Systematically test solubility in solvents (e.g., DMSO, THF, chloroform) using UV-Vis spectroscopy or gravimetric analysis. Conflicting data may arise from impurities or hydration states; ensure anhydrous conditions and purity validation via DSC (melting point ~65–68°C) .
  • Statistical analysis : Apply multivariate regression to correlate solubility parameters (Hansen solubility parameters) with solvent polarity .

Q. What strategies optimize enantioselective synthesis of this compound for chiral studies?

  • Catalytic asymmetric reduction : Use chiral catalysts like BINAP-Ru complexes or biocatalysts (e.g., alcohol dehydrogenases) to achieve >90% enantiomeric excess (ee). Monitor reaction progress via chiral HPLC (Chiralpak AD-H column) .
  • Kinetic resolution : Separate enantiomers using lipase-mediated acetylation in organic-aqueous biphasic systems .

Q. How do steric and electronic effects of Br/Cl substituents influence reactivity in cross-coupling reactions?

  • Experimental design : Perform Suzuki-Miyaura coupling with aryl boronic acids, varying Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)). The bromine substituent (stronger leaving group) typically reacts faster than chlorine, but steric hindrance from the 2-Br/4-Cl arrangement may reduce coupling efficiency .
  • DFT modeling : Calculate activation energies for oxidative addition steps to predict regioselectivity .

Q. What are the environmental and safety considerations for handling halogenated ethanol derivatives?

  • Waste management : Halogenated byproducts require neutralization (e.g., NaOH treatment) before disposal. Use fume hoods and PPE to mitigate inhalation/contact risks .
  • Green chemistry : Replace traditional solvents with ionic liquids or supercritical CO₂ to reduce toxicity .

Future Research Directions

  • Biocatalytic synthesis : Optimize enzyme immobilization (e.g., Candida antarctica lipase B) for scalable, solvent-free production .
  • Structure-activity relationships (SAR) : Derivatize the ethanol moiety to study antimicrobial activity against Gram-positive bacteria (e.g., S. aureus MIC assays) .
  • High-throughput crystallography : Screen co-crystals with pharmacologically relevant targets (e.g., kinases) to explore binding modes .

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